molecular formula C13H9F5N2O B1437207 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 511243-93-9

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone

Cat. No.: B1437207
CAS No.: 511243-93-9
M. Wt: 304.21 g/mol
InChI Key: DNBVNYFYFWBFRW-UHFFFAOYSA-N
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Description

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is a fascinating chemical compound with a complex molecular structure.

Properties

CAS No.

511243-93-9

Molecular Formula

C13H9F5N2O

Molecular Weight

304.21 g/mol

IUPAC Name

1-[3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone

InChI

InChI=1S/C13H9F5N2O/c1-8(21)20-10(9-5-3-2-4-6-9)7-11(19-20)12(14,15)13(16,17)18/h2-7H,1H3

InChI Key

DNBVNYFYFWBFRW-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under appropriate conditions.

Scientific Research Applications

Organic Chemistry

This compound serves as a reagent in organic synthesis to study molecular interactions and reaction mechanisms. Its ability to form stable intermediates makes it valuable for exploring complex chemical reactions.

Biochemistry

In biochemical assays, 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is used to investigate enzyme activities and protein-ligand interactions. Its structural characteristics allow it to bind effectively to various biological targets.

Pharmaceutical Development

Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs. The compound's unique properties suggest it could play a role in creating therapeutics targeting specific diseases.

Industrial Applications

The compound is utilized in producing specialty chemicals and materials with tailored properties. Its fluorinated structure imparts unique characteristics that are advantageous in various industrial processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition was quantified through kinetic assays showing reduced enzyme activity in the presence of varying concentrations of the compound.

Case Study 2: Drug Development

In a pharmaceutical research project aimed at developing new anti-inflammatory drugs, this compound was tested for its ability to inhibit pro-inflammatory cytokines. Results indicated significant reductions in cytokine levels in vitro and promising results in preclinical models.

Comparative Data Table

Application AreaDescriptionResearch Findings
Organic ChemistryReagent for studying molecular interactionsEnhanced understanding of reaction mechanisms
BiochemistryInvestigates enzyme activities and protein-ligand interactionsSignificant binding affinity observed
PharmaceuticalPotential intermediate for drug developmentEffective in inhibiting inflammatory responses
Industrial ChemistryProduction of specialty chemicalsTailored properties for specific industrial needs

Mechanism of Action

The mechanism of action of 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone can be compared with similar compounds such as:

  • 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
  • 1-[3-methyl-5-(1,1,2,2,2-pentafluoroethyl)-2H-pyrazol-4-yl]ethanone
  • 2,2,3,3,3-Pentafluoro-1-propanol

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct chemical and biological properties .

Biological Activity

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is a synthetic compound with notable biological activity. Its unique molecular structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • CAS Number : 511243-93-9
  • Molecular Formula : C13H9F5N2O
  • Molecular Weight : 304.21 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to bind to specific enzymes and receptors. The binding affinity and selectivity of this compound enable it to modulate various biochemical pathways:

  • Enzyme Interaction : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For example, studies indicate that pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and related disorders .
  • Receptor Binding : The unique structural features allow it to interact with various receptor types, potentially influencing signaling pathways associated with inflammation and pain relief.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives. This compound demonstrated moderate radical-scavenging activity in assays such as ABTS and FRAP . This suggests potential applications in preventing oxidative stress-related diseases.

Comparative Studies

Comparative analysis with similar compounds reveals the distinct advantages of this compound:

Compound NameStructure SimilarityBiological Activity
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acidSimilar fluorinated groupModerate anti-inflammatory
1-[3-methyl-5-(1,1,2,2,2-pentafluoroethyl)-2H-pyrazol-4-yl]ethanoneSimilar core structureHigh antitumor activity
2,2,3,3,3-Pentafluoro-1-propanolDifferent functional groupsLow biological activity

Study on Antioxidant Activity

In a study evaluating the antioxidant properties of various pyrazole derivatives including this compound:

  • Methodology : Compounds were tested using the ABTS and FRAP assays.
  • Findings : The compound exhibited a TEAC value comparable to established antioxidants like Trolox .

Study on Enzyme Inhibition

A recent investigation into the enzyme inhibition profile of pyrazole derivatives revealed:

  • Methodology : IC50 values were determined for AChE inhibition.
  • Results : The compound showed moderate inhibitory effects with potential implications for treating neurodegenerative diseases .

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